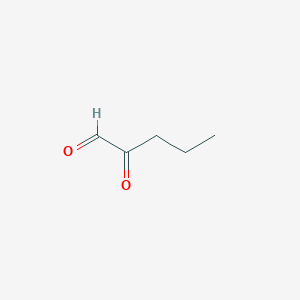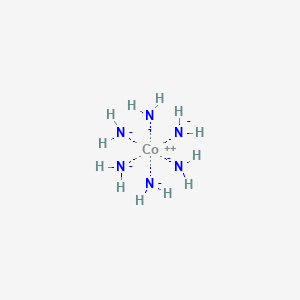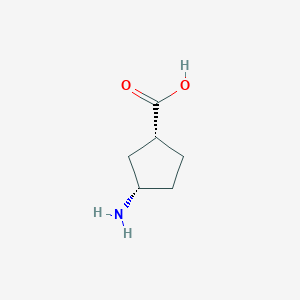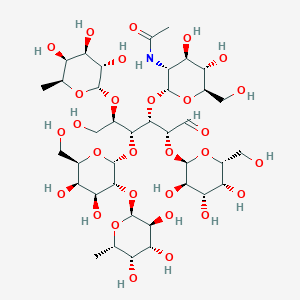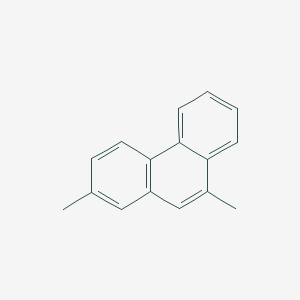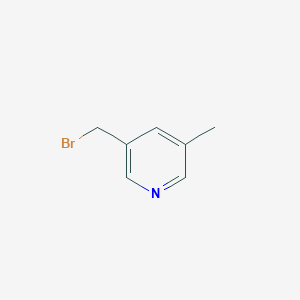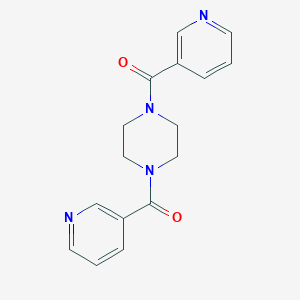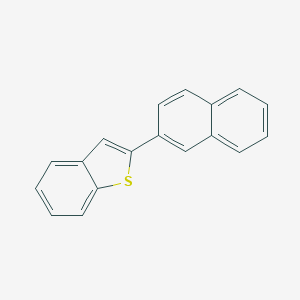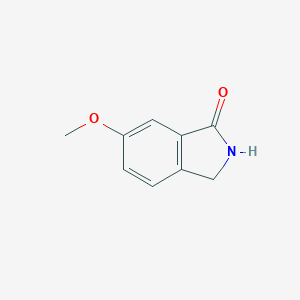
(-)-(8,8-ジクロロカンファリルスルホニル)オキサジリジン
説明
(-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine is a chiral oxidizing agent derived from camphor, a naturally occurring compound. The dichloro derivative is particularly noted for its efficiency in the synthesis of chiral sulfoxides, which are valuable in various chemical and pharmaceutical applications. The synthesis of these oxaziridines from camphorylsulfonyl imine yields high step yields, indicating a robust and reliable method for producing these reagents on a large scale .
Synthesis Analysis
The synthesis of (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine involves the oxidation of (camphorylsulfonyl)imine, which can be achieved with high efficiency. The process reported yields the chiral oxidizing reagents in step yields ranging from 83% to 95%, demonstrating the procedure's effectiveness for large-scale production . The synthesis pathway includes intermediates such as camphorsulfonamide and camphorsulfonyl imine, leading to the final oxaziridine products .
Molecular Structure Analysis
The molecular structure of these oxaziridines is characterized by the presence of a three-membered oxaziridine ring, which is a key functional group responsible for the compound's oxidizing properties. The structure of a related chiral oxaziridine has been established by X-ray crystallography, providing insight into the three-dimensional arrangement of atoms and the stereochemistry of the compound .
Chemical Reactions Analysis
Chiral N-sulfonyl-oxaziridines, including the (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine, have been evaluated for their ability to oxidize sulfides to chiral sulfoxides. The efficiency of these reactions does not correlate with the redox potentials or the 17O NMR chemical shifts of the oxaziridines, suggesting that steric effects play a significant role in their reactivity. The most efficient oxaziridines allow the preparation of chiral sulfoxides with high enantiomeric excess, which is crucial for the synthesis of enantiomerically pure compounds in the pharmaceutical industry .
Physical and Chemical Properties Analysis
The physical and chemical properties of (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine are influenced by its chiral and dichloro-substituted camphor backbone. While specific physical properties such as melting point, boiling point, and solubility are not detailed in the provided papers, the chemical reactivity of the compound is well-documented. The presence of the oxaziridine ring makes it a potent oxidizing agent, capable of transferring an oxygen atom to various substrates, particularly sulfides, to create sulfoxides. The chiral nature of the compound is essential for inducing asymmetry in the products formed during these oxidation reactions .
科学的研究の応用
不斉触媒
オキサジリジン、特に(-)-(8,8-ジクロロカンファリルスルホニル)オキサジリジンは、その著しく高い調整可能な反応性により、幅広い求核剤に対する強力でエレガントな酸素および窒素移動剤として台頭してきました . これらは、酸化、アミノ化、環状付加、およびラセミ化を含む不斉触媒反応で使用されてきました .
酸化反応
N-ホスフィノイルおよびN-スルホニルオキサジリジンなど、一般的にデイビス試薬として知られる2位窒素原子に電子求引基を導入すると、窒素原子の脱離能が高まり、酸素原子移動が促進されます .
アミノ化反応
N-H、N-アルコキシカルボニル、およびN-アルキルオキサジリジンなど、N-置換基が小さい場合、オキサジリジンは求電子性窒素移動試薬として機能する可能性があります .
不斉環状付加
1997年、Dmitrienkoらは、2-ベンゼンスルホニル-3-アリールオキサジリジン(デイビス試薬)とインドールの異常なアミノヒドロキシ化を行い、インドール2,3-エポキシドまたはその誘導体ではなく、珍しい1,3-オキサゾリジノインドール環を得ました .
オキサゼチジンの合成
アルキン、チオフェノール、およびアジドを組み合わせて使用することで、遊離–NH基を持つオキサゼチジンのワンステップ合成を可能にする光レドックスアプローチが報告されています . 遊離–NH基を持つ合成されたオキサゼチジンは、合成的に有用なα-アミノケトンを与えるメチル化、アセチル化、トシル化、および開環反応などのさまざまな後期段階変換に対して十分な安定性を示しました .
後期段階変換
遊離–NH基を持つ合成されたオキサゼチジンは、合成的に有用なα-アミノケトンを与えるメチル化、アセチル化、トシル化、および開環反応などのさまざまな後期段階変換に対して十分な安定性を示しました .
作用機序
Target of Action
The primary targets of (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine, also known as (4aR,7R,8aS)-8,8-Dichloro-9,9-dimethyltetrahydro-4H-4a,7-methanobenzo[c][1,2]oxazireno[2,3-b]isothiazole 3,3-dioxide, are a variety of nucleophiles . These include organometallic compounds, enolates, silyl enol ethers, alkenes, arenes, thiols, thioethers, selenides, nitrogen nucleophiles, and C-H bonds in organic synthesis .
Mode of Action
This compound is an oxaziridine derivative, which is a three-membered heterocycle containing oxygen, nitrogen, and carbon . The mode of action involves the electrophilic transfer of both oxygen and nitrogen due to the presence of the highly strained three-membered ring and the relatively weak N-O bond . The nucleophiles tend to attack at the aziridine nitrogen when the nitrogen substituent is small, and at the oxygen atom when the nitrogen substituent has greater steric bulk .
Biochemical Pathways
These reactions are facilitated by the unusual electronics of the oxaziridine system .
Result of Action
The result of the compound’s action is the formation of various oxidized products, depending on the nucleophile involved . For example, it can lead to the formation of α-hydroxy carbonyl compounds from ketones or esters . The exact molecular and cellular effects would depend on the specific reaction and the substrates involved.
Action Environment
The action of (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine can be influenced by various environmental factors. For instance, the rate of reaction can be enhanced by the protonation of the basic nitrogen in the three-membered strained ring, affording the active oxaziridinium-like intermediates in situ
特性
IUPAC Name |
(1R,6S,8R)-7,7-dichloro-11,11-dimethyl-5-oxa-3λ6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2NO3S/c1-7(2)6-3-4-8(7)5-17(14,15)13-10(8,16-13)9(6,11)12/h6H,3-5H2,1-2H3/t6-,8-,10+,13?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMBQYFZDBYWHU-VYBWYVTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC13CS(=O)(=O)N4C3(C2(Cl)Cl)O4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]2CC[C@@]13CS(=O)(=O)N4[C@]3(C2(Cl)Cl)O4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00452762 | |
| Record name | (4aR,7R,8aS)-8,8-Dichloro-9,9-dimethyltetrahydro-4a,7-methano-3lambda~6~-oxazireno[3,2-i][2,1]benzothiazole-3,3(4H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00452762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
139628-16-3 | |
| Record name | (4aR,7R,8aS)-8,8-Dichloro-9,9-dimethyltetrahydro-4a,7-methano-3lambda~6~-oxazireno[3,2-i][2,1]benzothiazole-3,3(4H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00452762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine interesting for synthesizing chiral tetrathiafulvalene-sulfoxides?
A1: (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine is a chiral oxidizing agent capable of introducing a chiral sulfoxide group into tetrathiafulvalenes. This is particularly interesting because these chiral TTF-sulfoxides have potential applications in materials science, particularly in the development of chiral conductors and molecular electronics. [, ]
Q2: How effective is (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine in achieving enantioselective oxidation of different tetrathiafulvalenes?
A2: Research indicates that the enantioselectivity of the oxidation reaction using (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine varies depending on the specific tetrathiafulvalene substrate. While weak enantioselectivities were observed for TTF and TMTTF, and a racemic mixture was obtained for TMT-TTF, a promising enantioselectivity of up to 44% ee was achieved for BEDT-TTF. This suggests that the structure of the tetrathiafulvalene significantly influences the degree of chiral induction during the oxidation process. []
Q3: Are there any computational studies that shed light on the mechanism of this chiral oxidation reaction?
A3: Yes, Time-dependent DFT calculations, supported by electronic circular dichroism spectra, were employed to investigate the reaction mechanism. These studies allowed researchers to assign the absolute configuration (R) to the major enantiomer of BEDT-TTF-SO when (+)-sulfonyl-oxaziridine was used as the oxygen transfer reagent. This provides valuable insights into the stereochemical course of the oxidation reaction and can guide the design of more efficient chiral oxidizing agents. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



